(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-3-yl)methanone
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Overview
Description
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-3-yl)methanone is a complex organic compound that features a combination of fluorophenoxy, bipiperidinyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with 1,4’-bipiperidine to form the bipiperidinyl intermediate. This intermediate is then reacted with thiophen-3-ylmethanone under specific conditions to yield the final product. The reaction conditions often include the use of dry ethanol and orthophosphoric acid, with heating at 80°C for 80 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization and chromatography, are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used as a probe to study the interactions between different biomolecules. Its fluorophenoxy group can be particularly useful in fluorescence-based assays.
Medicine
In medicine, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-3-yl)methanone has potential applications as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its combination of functional groups allows for the design of materials with unique chemical and physical characteristics.
Mechanism of Action
The mechanism of action of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the bipiperidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone
- (4-Fluorophenyl)(thiophen-2-yl)methanone
- (4-({2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}methyl)-1-piperazinyl](phenyl)methanone
Uniqueness
(4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(thiophen-3-yl)methanone is unique due to its combination of fluorophenoxy, bipiperidinyl, and thiophenyl groups. This combination provides a distinct set of chemical and physical properties that are not found in other similar compounds. Its structural complexity allows for a wide range of applications and interactions, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O2S/c22-19-3-1-2-4-20(19)26-18-7-12-23(13-8-18)17-5-10-24(11-6-17)21(25)16-9-14-27-15-16/h1-4,9,14-15,17-18H,5-8,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKXACNFCUWRTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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